1-(Octan-2-yl)piperazine
Overview
Description
1-(Octan-2-yl)piperazine is an organic compound belonging to the piperazine family, characterized by a piperazine ring substituted with an octan-2-yl group. Piperazines are a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. These compounds are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities .
Pharmacokinetics
A study on a different piperazine derivative showed that it increased the bioavailability of paclitaxel, a chemotherapy drug, by up to 2-fold . This was achieved by lingering absorption, in part due to inhibition of intestinal P-glycoprotein and a low oral clearance of paclitaxel .
Result of Action
A study on a different piperazine compound showed that it induced traditional apoptotic symptoms of dna fragmentation and nuclear condensation in cancer cells . It also upregulated intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study on carbon capture utilization and storage (CCUS) technology, which uses piperazine derivatives, showed that it plays a critical role in achieving industrial net-zero targets by 2050 . .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperazine derivatives have been shown to have effects on various types of cells, including cancer cells . The specific effects of 1-(Octan-2-yl)piperazine on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
Piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on other piperazine derivatives have shown varying effects depending on the dosage .
Metabolic Pathways
Piperazine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Piperazine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
Some piperazine derivatives have been shown to localize in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Octan-2-yl)piperazine can be synthesized through various methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi Reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by nucleophiles such as amines to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(Octan-2-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(Octan-2-yl)piperazine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Piperazine
- 1-(Octan-2-yl)piperidine
- 1-(Octan-2-yl)morpholine
Conclusion
1-(Octan-2-yl)piperazine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development. Further research into its properties and applications will continue to expand its utility in various scientific fields.
Properties
IUPAC Name |
1-octan-2-ylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJIPVPTRWBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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